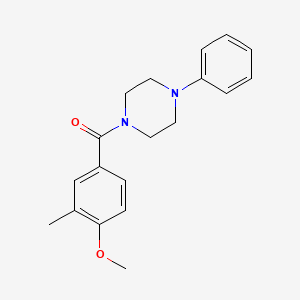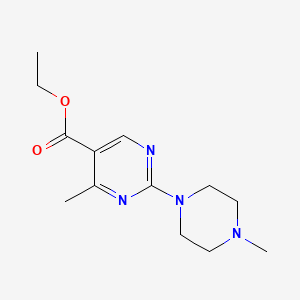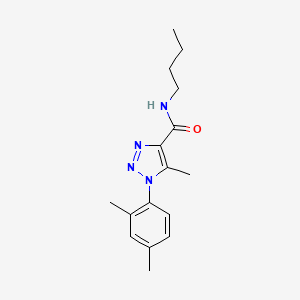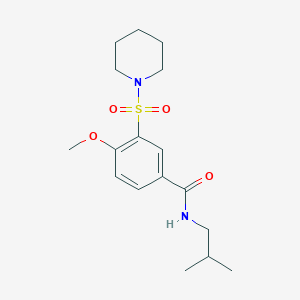
N-isobutyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
The compound of interest, N-isobutyl-4-methoxy-3-(1-piperidinylsulfonyl)benzamide, belongs to a class of chemicals that have garnered interest due to their potential pharmacological activities. While the specific compound is under-researched, related benzamide derivatives and piperidine compounds have been extensively studied for various biological activities, including acting as enzyme inhibitors, receptor agonists, and possessing prokinetic properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes that include the formation of the core benzamide structure followed by substitutions at appropriate positions with methoxy, piperidinylsulfonyl, and isobutyl groups. For example, derivatives of 4-methoxy-3-(piperidin-4-yl) benzamides have been synthesized as inhibitors of specific transporters, indicating a complex synthesis pathway involving high-throughput screening and medicinal chemistry efforts to optimize the chemical structure for desired biological activities (Bollinger et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, like benzamides and piperidine derivatives, typically reveals crucial information regarding the arrangement of functional groups that contribute to their biological activity. Crystallographic studies, such as X-ray diffraction, are often employed to determine the exact molecular geometry, which is essential for understanding the compound's interaction with biological targets.
Chemical Reactions and Properties
Benzamides and piperidine derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, contributing to their diverse chemical properties. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the chemical versatility of benzamide derivatives (Browne et al., 1981).
Propiedades
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)12-18-17(20)14-7-8-15(23-3)16(11-14)24(21,22)19-9-5-4-6-10-19/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDPUMJORROOSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436761.png)

![8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436774.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436780.png)


![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)
![N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436810.png)
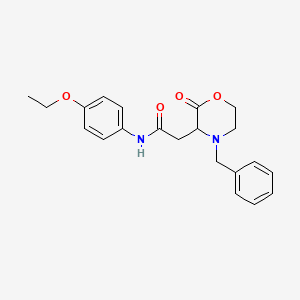
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)
